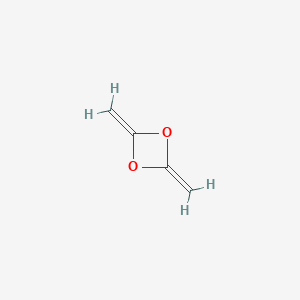![molecular formula C7H13NOSi B14477179 2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile CAS No. 65653-75-0](/img/structure/B14477179.png)
2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile is an organic compound characterized by the presence of a trimethylsilyl group bonded to a nitrile group through a prop-2-enenitrile linkage. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. One common method is the reaction of trimethylsilyl chloride with an alcohol or phenol to form the trimethylsiloxy derivative, which is then reacted with a nitrile compound to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the production of advanced materials and coatings
作用机制
The mechanism of action of 2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The compound’s large molecular volume and chemical inertness contribute to its effectiveness in these roles .
相似化合物的比较
Similar Compounds
2-[(Trimethylsilyl)methyl]-2-propen-1-ol: Similar in structure but with a hydroxyl group instead of a nitrile group.
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Contains a carboxylic acid ester group instead of a nitrile group.
Uniqueness
2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile is unique due to its combination of a trimethylsilyl group and a nitrile group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective protection and modification of molecules .
属性
CAS 编号 |
65653-75-0 |
|---|---|
分子式 |
C7H13NOSi |
分子量 |
155.27 g/mol |
IUPAC 名称 |
2-(trimethylsilyloxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C7H13NOSi/c1-7(5-8)6-9-10(2,3)4/h1,6H2,2-4H3 |
InChI 键 |
DJLCHOTXPWSZTF-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OCC(=C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


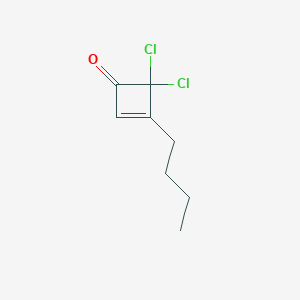
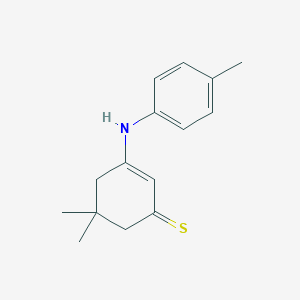
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
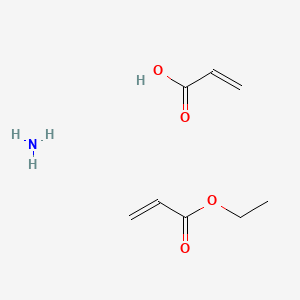

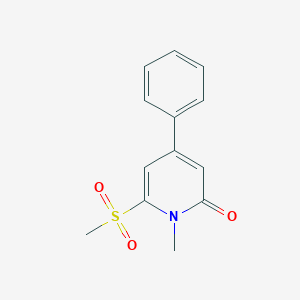
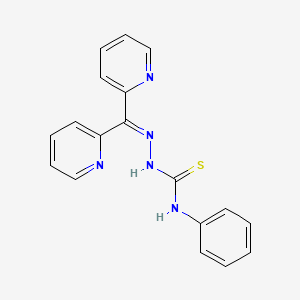
![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
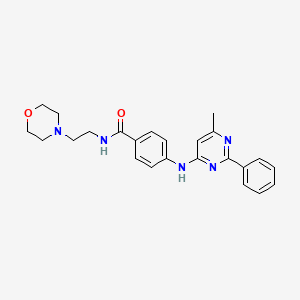
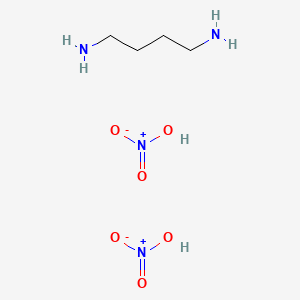
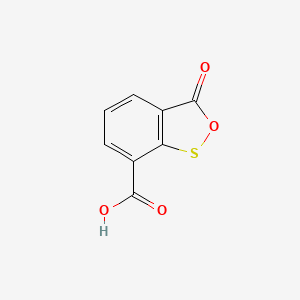
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)

